1-(2-Bromobenzyl)-4-isopropylpiperazine
Description
1-(2-Bromobenzyl)-4-isopropylpiperazine is a brominated benzylpiperazine derivative characterized by a 2-bromobenzyl group attached to the piperazine nitrogen and an isopropyl substituent at the 4-position. Piperazine derivatives are widely recognized for their versatility as pharmacophores and linkers in drug design due to their ability to modulate electronic, steric, and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C14H21BrN2 |
|---|---|
Poids moléculaire |
297.23g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H21BrN2/c1-12(2)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15/h3-6,12H,7-11H2,1-2H3 |
Clé InChI |
XLKYQZDSTJAFCA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)CC2=CC=CC=C2Br |
SMILES canonique |
CC(C)N1CCN(CC1)CC2=CC=CC=C2Br |
Origine du produit |
United States |
Applications De Recherche Scientifique
Neuropharmacological Applications
One of the primary areas of interest for 1-(2-Bromobenzyl)-4-isopropylpiperazine is its potential as a neuropharmacological agent. Research indicates that compounds with piperazine structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction suggests potential applications in treating various neurological disorders, including:
- Depression : The compound may serve as a candidate for developing antidepressants by modulating serotonin levels in the brain.
- Anxiety Disorders : Its ability to influence neurotransmission could make it useful in treating anxiety-related conditions.
- Cognitive Disorders : Given its structural similarity to other cognitive enhancers, it may have applications in treating conditions like Alzheimer's disease.
Anticancer Activity
Research has indicated that 1-(2-Bromobenzyl)-4-isopropylpiperazine exhibits anticancer properties. Studies have shown that similar piperazine derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds in this class have been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways, promoting programmed cell death in malignant cells.
- Inhibition of Tumor Growth : In vivo studies have suggested that such compounds can inhibit tumor growth in animal models.
Enzyme Inhibition
Another significant application of 1-(2-Bromobenzyl)-4-isopropylpiperazine is its role as an enzyme inhibitor. Research has focused on its potential to inhibit various enzymes involved in disease processes:
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease.
- COMT Inhibition : The compound may also act as a catechol-O-methyltransferase (COMT) inhibitor, which could be beneficial in managing Parkinson's disease and other cognitive impairments associated with dopamine dysregulation.
Case Studies and Research Findings
Several studies have documented the biological activities of 1-(2-Bromobenzyl)-4-isopropylpiperazine and related compounds:
Table 1: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Position Matters : The 2-bromobenzyl group in the target compound introduces ortho-substitution effects, which can sterically hinder interactions with flat binding pockets (e.g., enzyme active sites) compared to para-brominated analogues like 1-(4-bromophenyl)-4-methylpiperazine .
- Synthetic Accessibility : 2-Bromobenzyl bromide (precursor for the target compound) reacts efficiently with terminal alkynes in copper-catalyzed click chemistry (yields: 85–96%), suggesting robust synthetic routes for derivatives .
Pharmacophore Comparison with Piperazine-Based Drugs
- PARP-1 Inhibitors: Compound 13g (2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide) demonstrates potent PARP-1 inhibition (IC50 < 100 nM), highlighting the utility of 4-bromobenzyl-piperazine motifs in targeting DNA repair enzymes .
- Antifungal Agents : Terconazole (a 4-isopropylpiperazine derivative) incorporates a triazole ring for cytochrome P450 binding, whereas the target compound’s bromobenzyl group may favor halogen bonding in alternative targets .
- Tyrosine Kinase Inhibitors : Fluorobenzylpiperazines (e.g., 1-(4-fluorobenzyl)piperazine) are exploited for kinase inhibition, suggesting brominated analogues could similarly modulate ATP-binding pockets with enhanced steric bulk .
Structural and Electronic Effects
- Halogen Interactions : The 2-bromo substituent may engage in halogen bonding with carbonyl or aromatic residues in biological targets, a feature absent in chloro- or methoxy-substituted analogues like 1-(3-chlorophenyl)piperazine (3-CPP) .
Méthodes De Préparation
Direct Sequential Alkylation of Piperazine
This two-step approach involves alkylating piperazine first with 2-bromobenzyl bromide, followed by isopropyl bromide.
Step 1: Synthesis of 1-(2-Bromobenzyl)piperazine
Piperazine is reacted with 2-bromobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) using a hindered base (e.g., potassium tert-butoxide) to deprotonate the amine and facilitate nucleophilic substitution. A molar ratio of 1:1.1 (piperazine to 2-bromobenzyl bromide) minimizes di-alkylation.
Typical Conditions :
Step 2: Introduction of the Isopropyl Group
The mono-alkylated intermediate is treated with isopropyl bromide under similar conditions. Excess isopropyl bromide (1.2 eq) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) improve reactivity.
Typical Conditions :
-
Solvent: Dichloromethane
-
Catalyst: Tetra-n-butylammonium bromide (0.1 eq)
-
Temperature: 40–50°C
Limitations :
-
Competing di-alkylation reduces overall yield.
-
Requires rigorous purification via column chromatography or recrystallization.
Protection-Deprotection Strategy
To enhance regiocontrol, one nitrogen of piperazine is protected before alkylation.
Step 1: Boc Protection of Piperazine
Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form 1-Boc-piperazine.
Typical Conditions :
Step 2: Alkylation with 2-Bromobenzyl Bromide
The Boc-protected piperazine undergoes alkylation with 2-bromobenzyl bromide under mild conditions.
Typical Conditions :
One-Pot Tandem Alkylation
A scalable method involves simultaneous alkylation using a mixture of 2-bromobenzyl bromide and isopropyl bromide. Steric effects favor sequential addition: the bulkier 2-bromobenzyl group reacts first, followed by the smaller isopropyl group.
Typical Conditions :
-
Solvent: Sulfolane (polar aprotic)
-
Base: Sodium tert-amylate (2.5 eq)
-
Temperature: 100–120°C
-
Reaction Time: 12 hours
Optimization and Process Chemistry
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | KOtBu | 80 | 70 | 95 |
| DCM | DIPEA | 25 | 85 | 98 |
| Sulfolane | NaOtAm | 120 | 55 | 90 |
| THF | Cs₂CO₃ | 60 | 65 | 93 |
Polar aprotic solvents (acetonitrile, sulfolane) favor SN2 mechanisms, while hindered bases (KOtBu) reduce side reactions.
Catalytic Enhancements
Adding tetra-n-butylammonium tetraphenylborate (0.1 eq) as a phase-transfer catalyst improves reaction rates by 30% in dichloromethane. Microwave-assisted synthesis reduces reaction times to 2 hours with comparable yields.
Characterization and Analytical Data
Spectral Properties
-
¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.0 Hz, 1H, ArH), 7.30–7.25 (m, 2H, ArH), 3.72 (s, 2H, CH₂), 3.10–2.95 (m, 8H, piperazine-H), 1.85 (septet, J = 6.6 Hz, 1H, CH(CH₃)₂), 0.95 (d, J = 6.6 Hz, 6H, CH₃).
-
LC-MS : m/z 327.1 [M+H]⁺.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors minimize thermal degradation and improve safety. Recrystallization from dichloromethane/n-heptane (1:4) achieves >99% purity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-Bromobenzyl)-4-isopropylpiperazine, and how can reaction yields be improved?
- Methodology :
- Nucleophilic substitution : React 1-isopropylpiperazine with 2-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere. Use a base like K₂CO₃ to deprotonate the piperazine nitrogen, enhancing reactivity .
- Reaction monitoring : Track progress via TLC (hexane:ethyl acetate, 2:1) to optimize reaction time (~6–7 hours) and minimize side products .
- Purification : Employ silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate the product with >95% purity .
Q. How should researchers characterize the purity and structural integrity of 1-(2-Bromobenzyl)-4-isopropylpiperazine?
- Analytical techniques :
- NMR spectroscopy : Use and NMR to confirm substituent positions on the piperazine ring and benzyl group. For example, the 2-bromobenzyl group shows distinct aromatic proton splitting patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 311.08 for C₁₄H₂₀BrN₂) .
- Melting point analysis : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 1-(2-Bromobenzyl)-4-isopropylpiperazine derivatives?
- Methodology :
- Substituent variation : Synthesize analogs with modified bromobenzyl (e.g., 3-bromo, 4-bromo) or isopropyl groups to assess steric/electronic effects on bioactivity .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., dopamine or serotonin receptors). For example, the 2-bromobenzyl group may enhance hydrophobic interactions in receptor pockets .
- In vitro assays : Test derivatives in receptor-binding assays (e.g., radioligand displacement) to correlate docking predictions with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives with bromobenzyl substituents?
- Approach :
- Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., cell lines, incubation time) and compound purity .
- Positional isomer effects : Note that 2-bromobenzyl derivatives (vs. 3- or 4-substituted) may exhibit unique receptor selectivity due to spatial orientation of the bromine atom .
- Dose-response validation : Replicate conflicting studies using standardized protocols to isolate confounding factors .
Q. What are the stability considerations for 1-(2-Bromobenzyl)-4-isopropylpiperazine under varying storage and experimental conditions?
- Stability protocols :
- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., dehalogenation or oxidation) .
- Light sensitivity : Store in amber vials under nitrogen to prevent photolytic debromination .
- Solution stability : Test in common solvents (DMSO, ethanol) at –20°C, avoiding prolonged exposure to aqueous buffers (pH > 8) to prevent hydrolysis .
Q. How can computational methods guide the design of 1-(2-Bromobenzyl)-4-isopropylpiperazine-based probes for neurological targets?
- Computational workflow :
- Pharmacophore modeling : Identify critical features (e.g., aromatic ring, basic nitrogen) for binding to G protein-coupled receptors (GPCRs) .
- ADMET prediction : Use tools like SwissADME to optimize logP (target ~3.5) and blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding energy to refine lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
